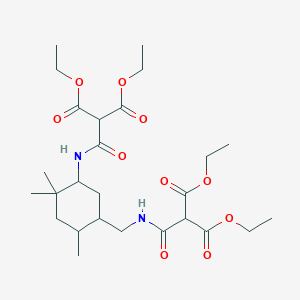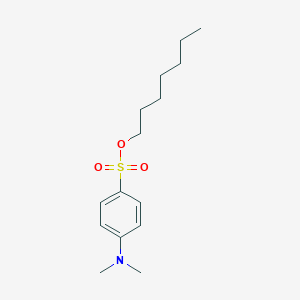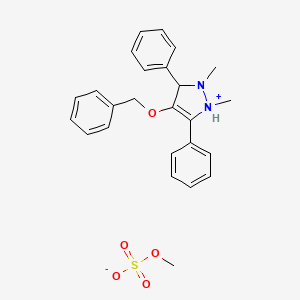
(6E)-6-Octen-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-6-Octen-4-ol is an organic compound with the molecular formula C8H16O It is a type of unsaturated alcohol characterized by the presence of a double bond between the sixth and seventh carbon atoms and a hydroxyl group on the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6E)-6-Octen-4-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 6-octene. In this method, 6-octene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 6-octyn-4-ol. This process involves the selective hydrogenation of the triple bond in 6-octyn-4-ol to a double bond, resulting in the formation of this compound. Catalysts such as palladium on carbon (Pd/C) are commonly used in this reaction.
Analyse Des Réactions Chimiques
Types of Reactions: (6E)-6-Octen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (6E)-6-Octen-4-one using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to form 6-octanol using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (6E)-6-Octen-4-yl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2) as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) as catalyst.
Substitution: Thionyl chloride (SOCl2), pyridine as a base.
Major Products:
Oxidation: (6E)-6-Octen-4-one
Reduction: 6-Octanol
Substitution: (6E)-6-Octen-4-yl chloride
Applications De Recherche Scientifique
(6E)-6-Octen-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving unsaturated alcohols.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive molecules with therapeutic properties.
Industry: It is utilized in the production of flavors and fragrances due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (6E)-6-Octen-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the oxidation of the hydroxyl group to form aldehydes or ketones. This compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its behavior in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
6-Octen-1-ol: Similar structure but with the hydroxyl group on the first carbon.
6-Octen-3-ol: Similar structure but with the hydroxyl group on the third carbon.
6-Octen-2-ol: Similar structure but with the hydroxyl group on the second carbon.
Uniqueness: (6E)-6-Octen-4-ol is unique due to the specific position of the hydroxyl group on the fourth carbon and the double bond between the sixth and seventh carbon atoms. This unique structure imparts distinct chemical properties and reactivity compared to its isomers.
Propriétés
Numéro CAS |
60340-29-6 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
(E)-oct-6-en-4-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h3,5,8-9H,4,6-7H2,1-2H3/b5-3+ |
Clé InChI |
KCDSGKHMSVPTOK-HWKANZROSA-N |
SMILES isomérique |
CCCC(C/C=C/C)O |
SMILES canonique |
CCCC(CC=CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan](/img/structure/B14602160.png)




![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)
![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)
